molecular formula C10H9BrF3NO2S B1379767 N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam CAS No. 1400645-21-7

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam

Cat. No. B1379767
CAS RN: 1400645-21-7
M. Wt: 344.15 g/mol
InChI Key: GAOFPVLAACJXGF-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethyl)phenol” is a chemical compound with the empirical formula C7H4BrF3O and a molecular weight of 241.01 . It has an InChI code of 1S/C7H4BrF3O/c8-5-1-4 (7 (9,10)11)2-6 (12)3-5/h1-3,12H .


Molecular Structure Analysis

The SMILES string for “3-Bromo-5-(trifluoromethyl)phenol” is OC1=CC (Br)=CC (C (F) (F)F)=C1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethyl)phenol” is a solid compound . Its unique physicochemical properties are thought to be due to the combination of the unique properties of the fluorine atom and the characteristics of the pyridine moiety .

Scientific Research Applications

Environmental Impact and Treatment of Brominated Compounds

Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid, with its high protonating power and low nucleophilicity, shows promise in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon-heteroatom bonds. This could imply potential synthetic applications for compounds like N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam in creating new organic molecules (Kazakova & Vasilyev, 2017).

Brominated Flame Retardants : The review on novel brominated flame retardants, including their occurrence in indoor air, dust, and consumer goods, highlights the environmental presence and potential risks of brominated compounds. The increasing application of these compounds calls for further research into their environmental fate and toxicity, relevant to understanding the impacts of related chemicals such as N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam (Zuiderveen et al., 2020).

Potential Applications in Organic Synthesis and Environmental Management

Catalysts for Glycerol Hydrogenolysis : Research on catalysts for converting glycerol to 1,3-propanediol highlights the importance of identifying efficient processes and catalysts for chemical synthesis, potentially applicable to the synthesis or modification of compounds like N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam. The focus on platinum, iridium, and copper as promising metals could provide insights into suitable catalysts for related syntheses (Da Silva Ruy et al., 2020).

Ionic Liquids with Triflate Anions : The study of ionic liquids with triflate anions for dissolving various solutes suggests potential applications in separation technologies and solvent systems. This could point to the use of related chemical frameworks for enhancing solubility and separation processes in industrial applications (Visak et al., 2014).

Safety And Hazards

The safety data sheet for “3-Bromo-5-(trifluoromethyl)phenol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam” are not available, it is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-8-4-7(10(12,13)14)5-9(6-8)15-2-1-3-18(15,16)17/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOFPVLAACJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160656
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-5-trifluoromethylphenyl)-1,3-propanesultam

CAS RN

1400645-21-7
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400645-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-[3-bromo-5-(trifluoromethyl)phenyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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